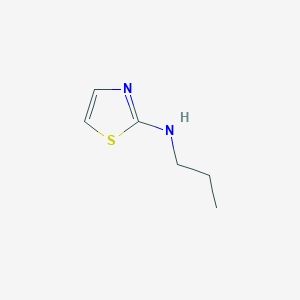

2-(n-丙基氨基)噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(n-Propylamino)thiazole is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. These derivatives exhibit a range of biological activities and have been studied for their potential as anticancer agents, anti-inflammatory drugs, and enzyme inhibitors .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which are closely related to 2-(n-Propylamino)thiazole, typically involves the reaction of aryl aldehydes with hydrazine hydrate and aryl isothiocyanates, followed by oxidative cyclization . Another approach for synthesizing related compounds includes the dehydrosulfurization of hydrazinecarbothioamide under the action of iodine and triethylamine in a DMF medium . Solid-phase organic synthesis has also been employed to construct libraries of 1,3,4-thiadiazole derivatives, showcasing the versatility of methods available for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of 2-(n-Propylamino)thiazole derivatives has been elucidated using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 2-Propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole, was determined, revealing its crystallization in the monoclinic space group and the preference for an E-configuration of the Schiff base containing a thiadiazole ring .

Chemical Reactions Analysis

The chemical reactivity of 2-(n-Propylamino)thiazole derivatives can be inferred from studies on similar compounds. These derivatives can undergo various chemical reactions, including functionalization with electrophiles such as alkyl halides and acid chlorides . The presence of the thiadiazole ring also allows for further derivatization, as seen in the synthesis of 2-(N-arylamino)benzothiazoles using polymer-supported tribromide under solvent-free microwave irradiation conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(n-Propylamino)thiazole derivatives are closely related to their molecular structure. The presence of different substituents on the thiadiazole ring can significantly influence these properties. For example, the introduction of electron-withdrawing or electron-donating groups can affect the molecule's electronic properties, as evidenced by the study of HOMO-LUMO energy gaps and charge transfer within the molecule . These properties are crucial for understanding the compound's potential as a drug candidate, as they can impact its bioavailability and interaction with biological targets.

科学研究应用

抗微生物、抗原虫和抗肿瘤活性

噻唑衍生物,包括2-(n-丙基氨基)噻唑,由于其广泛的生物活性在药物化学中扮演着重要角色。它们以其抗菌、抗真菌、抗病毒、抗蠕虫、抗肿瘤和抗炎症效果而闻名。这使得它们成为各种药物和治疗剂开发中的关键组成部分(Borcea et al., 2021)。

在涤纶织物染色中的应用

2-(n-丙基氨基)噻唑衍生物已被用于合成用于涤纶织物染色的生物活性分散染料。这些染料对选定的病原菌和真菌表现出有希望的生物效率,突显了它们在纺织和生物医学应用中的潜力(Gaffer et al., 2016)。

用于癌症治疗的细胞毒剂

噻唑衍生物,包括类似于2-(n-丙基氨基)噻唑的化合物,已被合成为靶向癌细胞的细胞毒剂。它们已显示出对癌细胞系具有显著的抗增殖活性,特别是对乳腺癌细胞,通过诱导ROS介导的凋亡(Tantak et al., 2017)。

治疗重要性

噻唑核心,如2-(n-丙基氨基)噻唑中所含,对于包括抗微生物、抗逆转录病毒、抗真菌和抗癌活性在内的各种治疗应用至关重要。这种多功能性强调了噻唑在新药物中的重要作用(Chhabria et al., 2016)。

糖激酶激活剂用于糖尿病治疗

噻唑衍生物已被设计为糖激酶激活剂,用于治疗2型糖尿病。这些化合物通过与糖激酶的相互作用显示出降低血糖水平的潜力,表明它们在糖尿病管理中的治疗价值(Li et al., 2010)。

中枢神经系统活性剂的开发

噻唑及其衍生物,包括类似于2-(n-丙基氨基)噻唑的结构,已被广泛研究其在治疗中枢神经系统(CNS)疾病中的潜力。它们在各种CNS活动中显示出功效,使它们在中枢神经系统活性治疗剂的开发中具有价值(Mishra et al., 2015)。

抗丝虫和抗肿瘤剂

噻唑衍生物的研究还探索了它们作为抗丝虫和抗肿瘤剂的潜力。特定衍生物已显示出对癌细胞具有中等到高的抗增殖活性,扩展了基于噻唑的化合物的治疗范围(Kumar et al., 1993)。

作用机制

Target of Action

2-(n-Propylamino)thiazole is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds . Thiazoles have been shown to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been reported to exhibit significant biological activities, which suggests that they interact with their targets in a way that modulates the activity of many enzymes involved in metabolism .

Biochemical Pathways

Thiazole derivatives, such as 2-(n-Propylamino)thiazole, are likely to affect multiple biochemical pathways due to their diverse biological activities . For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism . .

Pharmacokinetics

Thiazole derivatives have been reported to exhibit significant pharmacological potential, suggesting that they have favorable adme properties that contribute to their bioavailability .

Result of Action

Thiazole derivatives have been reported to exhibit significant biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

安全和危害

未来方向

Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . The synthesized compounds showed moderate to high antibacterial and antioxidant activities . The in vitro antibacterial activity and molecular docking analysis showed that compound 11 is a promising antibacterial therapeutics agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents .

属性

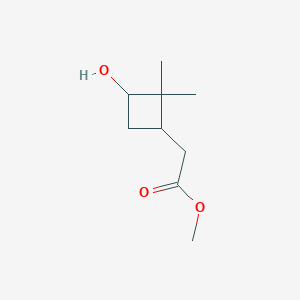

IUPAC Name |

N-propyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-3-7-6-8-4-5-9-6/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQNXHJDLKZGTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78508-32-4 |

Source

|

| Record name | N-propyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)